molecular formula C25H33N3O4 B2516792 2,6-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide CAS No. 921895-70-7

2,6-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide

Cat. No. B2516792
CAS RN: 921895-70-7
M. Wt: 439.556
InChI Key: YJZBIXJCTVRDAZ-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is a useful research compound. Its molecular formula is C25H33N3O4 and its molecular weight is 439.556. The purity is usually 95%.
BenchChem offers high-quality 2,6-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis and Alkaloid Production

One study describes the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids from a deprotonated α-aminonitrile, showcasing the utility of such compounds in the preparation of various alkaloids, which are important for their pharmacological properties (Blank & Opatz, 2011).

Sigma-2 Receptor Probe Development

Another research focuses on the development of a novel sigma-2 receptor probe, highlighting the synthesis and in vitro evaluation of benzamide analogues for their binding affinity to sigma-2 receptors, which could be important for understanding receptor functionality and potential therapeutic targets (Xu et al., 2005).

Ligands for SK Channel Blockers

Research on the synthesis and radioligand binding studies of C-5- and C-8-substituted tetrahydroisoquinoliniums as SK channel blockers is also relevant. These compounds, structurally related to N-methyl-laudanosine and N-methyl-noscapine, have implications for neurological applications, particularly in modulating SK channels (Graulich et al., 2005).

Arylamides Hybrids for PET Radiotracers

Additionally, there's a study on arylamides hybrids of two high-affinity σ2 receptor ligands for tumor diagnosis, providing insights into the structural requirements for developing effective PET radiotracers for cancer imaging (Abate et al., 2011).

properties

IUPAC Name

2,6-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4/c1-27-11-5-6-18-16-19(9-10-20(18)27)21(28-12-14-32-15-13-28)17-26-25(29)24-22(30-2)7-4-8-23(24)31-3/h4,7-10,16,21H,5-6,11-15,17H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZBIXJCTVRDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC=C3OC)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide

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